molecular formula C12H13NO2 B1269133 Ethyl 3-methyl-1H-indole-2-carboxylate CAS No. 26304-51-8

Ethyl 3-methyl-1H-indole-2-carboxylate

Cat. No.: B1269133
CAS No.: 26304-51-8
M. Wt: 203.24 g/mol
InChI Key: OZQXZSIVKVCSDF-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are renowned for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

Ethyl 3-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that phosphorylate proteins and play crucial roles in cell signaling pathways . The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells . This effect is achieved through the modulation of signaling pathways that regulate cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds with specific amino acid residues in the active sites of enzymes, leading to their inhibition . This inhibition can result in the disruption of critical biochemical pathways, ultimately affecting cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained modulation of cellular processes, including cell cycle regulation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity, without causing significant toxicity . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s biological activity changes dramatically at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Additionally, binding proteins can facilitate the compound’s distribution to specific tissues, influencing its localization and accumulation.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it may exert its effects on mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

Ethyl 3-methyl-1H-indole-2-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-methylindole-3-carboxylate
  • Ethyl 5-methylindole-2-carboxylate
  • Ethyl indole-2-carboxylate

Comparison: Ethyl 3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. Compared to Ethyl 2-methylindole-3-carboxylate, it has a different position of the methyl group, which can result in distinct pharmacological properties . Similarly, Ethyl 5-methylindole-2-carboxylate and Ethyl indole-2-carboxylate have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

ethyl 3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQXZSIVKVCSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942035
Record name Ethyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20032-31-9, 26304-51-8
Record name Ethyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Methylindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of phenyl hydrazine (8.92 g), 2-oxo-butyric acid (10.11 g), TsOH mono hydrate (47.1 g) in EtOH (200 mL) was refluxed overnight, then cooled, the solids were filtered off and briefly washed with EtOH, all liquids were combined and concentrated to give a residue, which was subsequently partitioned between EtOAc and water, the organic phase was washed with sat. NaHCO3 solution, and sat. NaCl solution respectively, then dried over anhydrous sodium sulfate, filtered, concentrated and crystallized to give product (15.6 g). 1H NMR (200 MHz, CDCl3): δ (ppm)=8.65 (br, s, 1H), 7.63 (d, 1H), 7.40-7.10 (m, 3H), 4.40 (q, 2H, J=7.1 Hz), 2.61 (s, 3H), 1.43 (t, 3H, J=7.1 Hz).
Quantity
8.92 g
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
[Compound]
Name
TsOH mono hydrate
Quantity
47.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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